molecular formula C18H15Cl2FN4O3S B11484239 2,4-dichloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-sulfamoylbenzamide CAS No. 1011405-47-2

2,4-dichloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-sulfamoylbenzamide

Cat. No.: B11484239
CAS No.: 1011405-47-2
M. Wt: 457.3 g/mol
InChI Key: SYGYWGCKGGFUQS-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the pyrazole ring and subsequent functionalization with chloro, fluoro, and sulfamoyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological process .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-{1-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}-5-sulfamoylbenzamide
  • 2,4-Dichloro-N-{1-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}-5-sulfamoylbenzamide

Uniqueness

The uniqueness of 2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1011405-47-2

Molecular Formula

C18H15Cl2FN4O3S

Molecular Weight

457.3 g/mol

IUPAC Name

2,4-dichloro-N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-5-sulfamoylbenzamide

InChI

InChI=1S/C18H15Cl2FN4O3S/c1-10-6-17(24-25(10)9-11-2-4-12(21)5-3-11)23-18(26)13-7-16(29(22,27)28)15(20)8-14(13)19/h2-8H,9H2,1H3,(H2,22,27,28)(H,23,24,26)

InChI Key

SYGYWGCKGGFUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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